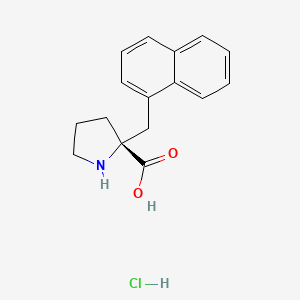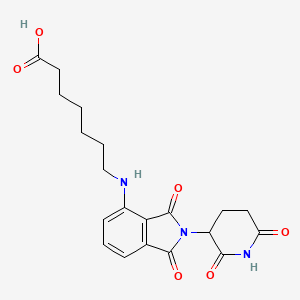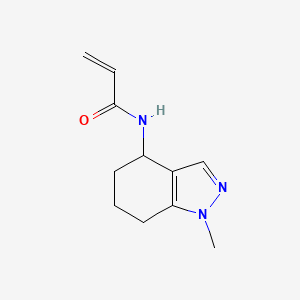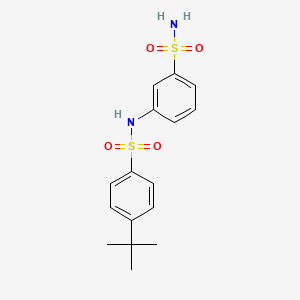
4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C16H20N2O4S2 and a molecular weight of 368.47 g/mol. This compound is characterized by the presence of sulfonamide groups attached to a benzene ring, which is further substituted with a tert-butylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine. For example, the reaction of 4-tert-butylbenzenesulfonyl chloride with L-tryptophan or L-proline in an aqueous NaOH solution can yield the desired sulfonamide derivative . The reaction conditions usually involve maintaining a basic environment to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would likely include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
科学研究应用
4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antinociceptive and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, particularly in pain management and inflammation reduction.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to exhibit antinociceptive and anti-inflammatory effects by interacting with pain and inflammation pathways in biological systems . The exact molecular targets and pathways may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Other sulfonamide derivatives : Various sulfonamide compounds with different substituents on the benzene ring.
Uniqueness
4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide is unique due to its specific tert-butylphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
属性
IUPAC Name |
3-[(4-tert-butylphenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-16(2,3)12-7-9-14(10-8-12)24(21,22)18-13-5-4-6-15(11-13)23(17,19)20/h4-11,18H,1-3H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYFMNXMFYEYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
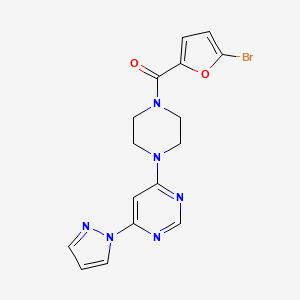
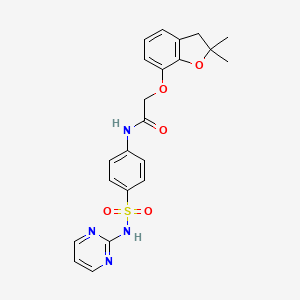
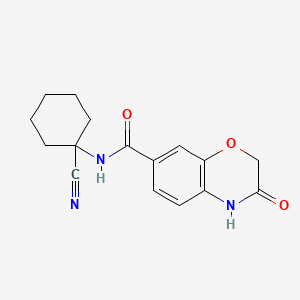
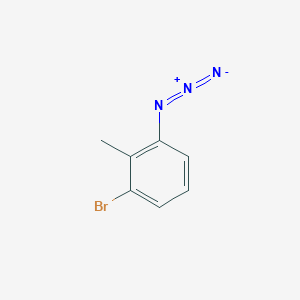
![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)
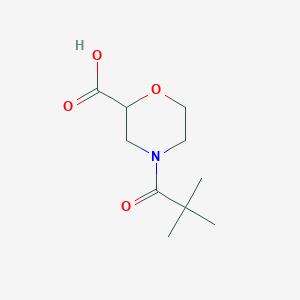

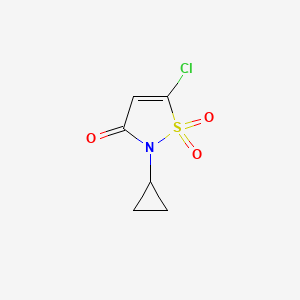
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B2743794.png)
